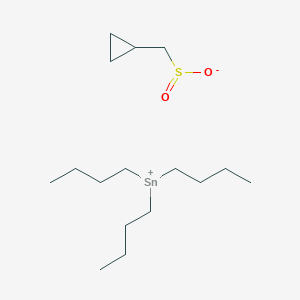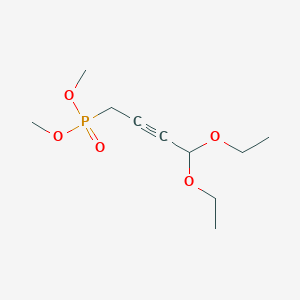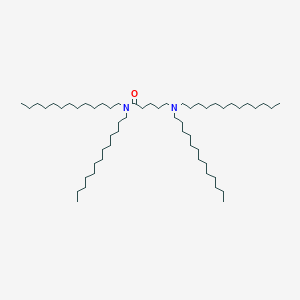
Cyclopropylmethanesulfinate;tributylstannanylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethanesulfinate;tributylstannanylium is a compound that combines the properties of cyclopropylmethanesulfinate and tributylstannanylium. Cyclopropylmethanesulfinate is a sulfur-containing organic compound, while tributylstannanylium is an organotin compound. This unique combination allows the compound to exhibit interesting chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethanesulfinate typically involves the reaction of cyclopropylmethyl halides with sodium sulfinate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Tributylstannanylium can be synthesized by reacting tributyltin chloride with sodium azide in an aqueous medium. The reaction is carried out at low temperatures (around 8°C) to prevent the decomposition of the product. The resulting tributyltin azide is then purified by extraction with dichloromethane and drying over sodium sulfate .
Industrial Production Methods
Industrial production of cyclopropylmethanesulfinate involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to optimize yield and purity.
Tributylstannanylium is produced industrially by a similar method, with additional steps for purification and quality control to meet the stringent requirements for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it to sulfides or thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the sulfinyl group with other functional groups using reagents like alkyl halides.
Tributylstannanylium is known for its radical reactions, including:
Hydrostannylation: It adds to alkenes and alkynes to form organotin compounds.
Dehalogenation: It can remove halogen atoms from organic molecules through radical mechanisms.
Cyclization: It participates in intramolecular cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Radical Reactions: Azobisisobutyronitrile (AIBN), light irradiation
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted organic compounds.
Radical Reactions: Organotin compounds, dehalogenated products, cyclic compounds
Scientific Research Applications
Cyclopropylmethanesulfinate;tributylstannanylium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of cyclopropylmethanesulfinate;tributylstannanylium involves its ability to participate in radical reactions. The compound can generate radicals that interact with various molecular targets, leading to the formation of new chemical bonds. This property is exploited in organic synthesis to create complex molecular structures .
Comparison with Similar Compounds
Cyclopropylmethanesulfinate;tributylstannanylium can be compared with other similar compounds such as:
Cyclopropylmethyl sulfide: Similar in structure but lacks the sulfinyl group, resulting in different reactivity.
Tributyltin hydride: Similar organotin compound but with different reactivity due to the presence of a hydride group.
Cyclopropylmethanesulfonate: Contains a sulfonate group instead of a sulfinyl group, leading to different chemical properties .
Conclusion
This compound is a versatile compound with unique chemical properties that make it valuable in various scientific and industrial applications. Its ability to undergo a wide range of chemical reactions and its potential in research and development highlight its significance in the field of chemistry.
Properties
CAS No. |
62427-77-4 |
|---|---|
Molecular Formula |
C16H34O2SSn |
Molecular Weight |
409.2 g/mol |
IUPAC Name |
cyclopropylmethanesulfinate;tributylstannanylium |
InChI |
InChI=1S/C4H8O2S.3C4H9.Sn/c5-7(6)3-4-1-2-4;3*1-3-4-2;/h4H,1-3H2,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
ZVUGXRGMROTYPX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.C1CC1CS(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane)](/img/structure/B14526576.png)
![2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14526579.png)






![1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14526632.png)
silane](/img/structure/B14526637.png)



![Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione](/img/structure/B14526649.png)
